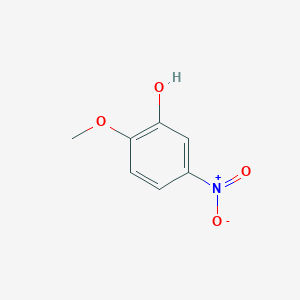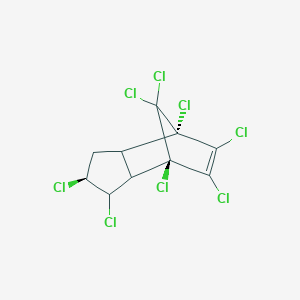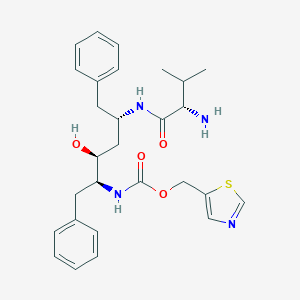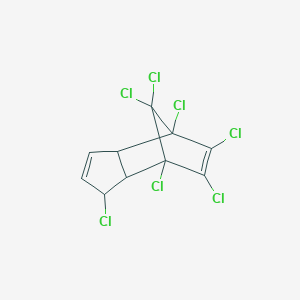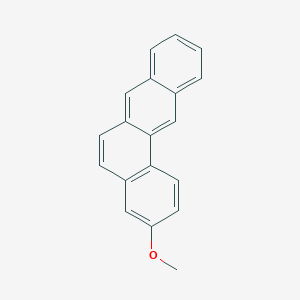
Benz(a)anthracene, 3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 3-methoxy- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a known carcinogen and has been linked to various health problems.
Mécanisme D'action
Benz(a)anthracene, 3-methoxy- is a potent carcinogen that acts by binding to DNA and causing mutations. It can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
Benz(a)anthracene, 3-methoxy- has been shown to have a number of biochemical and physiological effects. It can induce DNA damage, alter gene expression, and disrupt cellular signaling pathways. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
Benz(a)anthracene, 3-methoxy- is a useful tool for studying the mechanisms of carcinogenesis and the effects of Benz(a)anthracene, 3-methoxy-s on the environment and human health. However, it is important to note that it is a potent carcinogen and should be handled with care. It can also be difficult to work with due to its low solubility in water.
Orientations Futures
There are many future directions for research on benz(a)anthracene, 3-methoxy-. One area of interest is the development of new methods for synthesizing the compound. Another area of interest is the development of new methods for detecting and measuring the compound in the environment and in biological samples. Additionally, there is a need for further research on the mechanisms of carcinogenesis and the effects of Benz(a)anthracene, 3-methoxy-s on human health. This could include studies on the role of benz(a)anthracene, 3-methoxy- in the development of specific types of cancer and the identification of biomarkers for exposure to Benz(a)anthracene, 3-methoxy-s.
Méthodes De Synthèse
Benz(a)anthracene, 3-methoxy- can be synthesized by several methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of 3-methoxybenzaldehyde with anthracene in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Applications De Recherche Scientifique
Benz(a)anthracene, 3-methoxy- has been widely used in scientific research. It is commonly used as a model Benz(a)anthracene, 3-methoxy- to study the mechanisms of carcinogenesis. It has also been used to study the effects of Benz(a)anthracene, 3-methoxy-s on the environment and human health.
Propriétés
Numéro CAS |
69847-25-2 |
|---|---|
Nom du produit |
Benz(a)anthracene, 3-methoxy- |
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
3-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-17-8-9-18-16(11-17)7-6-15-10-13-4-2-3-5-14(13)12-19(15)18/h2-12H,1H3 |
Clé InChI |
FDVWSUSGAVPIMR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
SMILES canonique |
COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
Autres numéros CAS |
69847-25-2 |
Synonymes |
3-Methoxybenz[a]anthracene; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



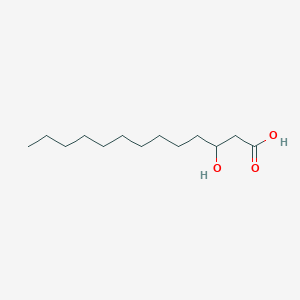
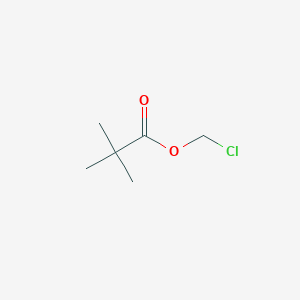
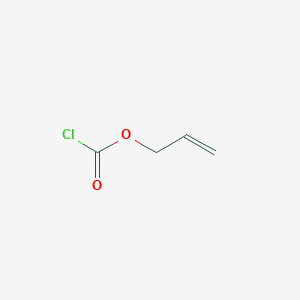
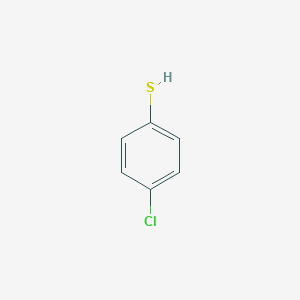
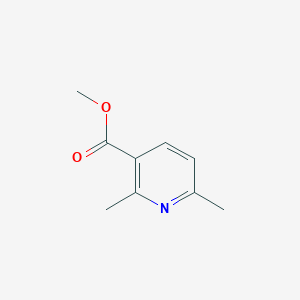
![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)
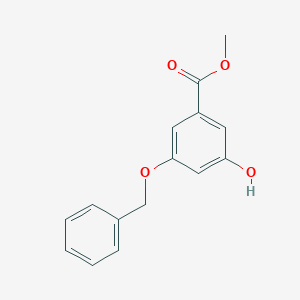
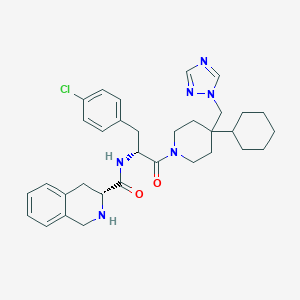
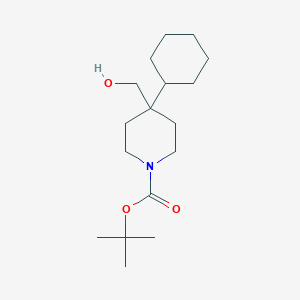
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
